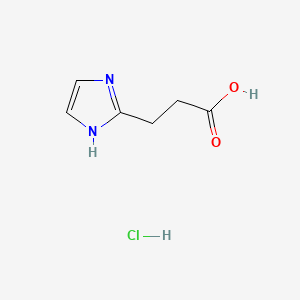

3-(1H-imidazol-2-yl)propanoic acid hydrochloride

Vue d'ensemble

Description

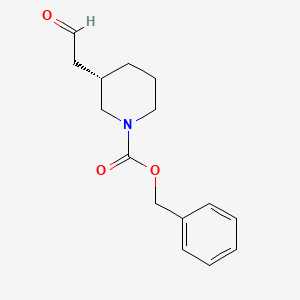

3-(1H-Imidazol-2-yl)propanoic acid hydrochloride is a compound with the molecular formula C6H9ClN2O2 . It is a type of imidazolyl carboxylic acid .

Synthesis Analysis

There are several methods to synthesize this compound. For instance, one method involves the reaction of 3-bromopropionic acid with imidazole to give 3-(1H-imidazol-1-yl)propionic acid. Another method involves the synthesis of conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring with two nitrogen atoms, a propanoic acid group, and a hydrochloride group . The molecular weight is 176.6 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 176.6 g/mol . It is a hydrochloride salt, which suggests that it is likely to be soluble in water .Applications De Recherche Scientifique

Crystal Structure and Coordination Geometry : Okabe and Adachi (1999) studied the crystal structure of (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, highlighting the molecule's zwitterionic structure and intermolecular hydrogen bonds, which are relevant for understanding molecular interactions in crystallography and material sciences (Okabe & Adachi, 1999).

Corrosion Inhibition : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, including imidazolium derivatives, demonstrating their effectiveness in protecting metals from corrosion. This has implications in material science and industrial applications (Srivastava et al., 2017).

Ligand Design in Coordination Chemistry : Another study by Okabe and Adachi (1999) on Bis[2-hydroxy-3-(1H-imidazol-4-yl)propionato]cobalt(II) discusses the coordination geometry of cobalt ions with imidazole-based ligands. This is significant in the field of coordination chemistry and material science (Okabe & Adachi, 1999).

Organic Synthesis and Transformation : Jasiński et al. (2008) explored the synthesis and transformation of 1H-imidazole 3-oxides derived from amino acid esters, which is relevant for developing new organic synthesis methodologies (Jasiński et al., 2008).

Antioxidant Prodrugs Synthesis : Hattan et al. (2013) described the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, a mitochondria-targeted prodrug of the antioxidant methimazole. This has pharmaceutical implications in the development of new drugs (Hattan et al., 2013).

Cancer Therapeutics : Li et al. (2017) synthesized conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid as Pin1 inhibitors, showing potential in cancer therapeutics, particularly against prostate cancer (Li et al., 2017).

Radiopharmaceuticals : Makris et al. (2012) discussed the synthesis of rhenium(I) and technetium(I) tricarbonyl complexes with imidazole-based ligands for potential use in developing targeted radiopharmaceuticals (Makris et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFOMFMVOHBKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679260 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)propanoic acid hydrochloride | |

CAS RN |

1208078-18-5 | |

| Record name | 3-(1H-Imidazol-2-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-2-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)

![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)